Androgenic Potency: 5β- vs. 5α-Series
A class-level comparison across multiple bioassays demonstrates that the 5β-androstane configuration confers significantly reduced androgenic activity compared to 5α-androstane and Δ4-androstene compounds. This difference is invariant to the nature of substitutions at positions 3 or 17 [1].
| Evidence Dimension | Androgenic activity (qualitative relative potency) |
|---|---|
| Target Compound Data | Much less androgenic |
| Comparator Or Baseline | Δ4- or 5α-androstane compounds (e.g., testosterone, 5α-dihydrotestosterone) |
| Quantified Difference | Invariably much less androgenic |
| Conditions | Cockerel comb, rat ventral prostate, seminal vesicle, and levator ani bioassays; parenteral and oral administration |
Why This Matters
This class-level inference establishes that 5β-Androstan-17-one is the correct choice when an androstane scaffold with minimized androgenic activity is required, as opposed to its potent 5α-analogs.
- [1] Kochakian, C.D. (Ed.). (1976). Anabolic-Androgenic Steroids. Springer-Verlag. (Specific chapter: 'Steroid Structure and Androgenicity'). View Source
